

In-depth NMR Analysis of 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of the compound **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**. Due to the absence of experimentally acquired spectra in publicly available literature, this guide utilizes predicted ¹H and ¹³C NMR data to serve as a reference for researchers working with this molecule or structurally similar compounds. The methodologies and workflows presented herein are based on established NMR principles and common laboratory practices.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**. These predictions were generated using computational algorithms that analyze the molecule's structure to estimate chemical shifts and coupling constants. It is important to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
8.25	d	2H	8.5	H-3', H-5'
7.55	d	2H	8.5	H-2', H-6'
4.40	s	2H	-	H-7
3.30	t	4H	6.5	H-2, H-5
1.90	m	4H	6.5	H-3, H-4

d: doublet, s: singlet, t: triplet, m: multiplet

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
148.0	C-4'
142.5	C-1'
130.0	C-2', C-6'
124.0	C-3', C-5'
58.0	C-7
48.0	C-2, C-5
25.0	C-3, C-4

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**.

Sample Preparation

- Compound Purity: Ensure the sample of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine** is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl_3) is a common choice for moderately polar organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d_6) or acetone-d₆.
- Concentration: For ^1H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ^{13}C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm. Add a small amount of TMS to the NMR tube.
- Filtration: To ensure a homogeneous solution and remove any particulate matter that could affect the magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16 to 64 scans, depending on the sample concentration.
- Relaxation Delay (d1): 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: A range of 0-12 ppm is typically sufficient.

^{13}C NMR Spectroscopy:

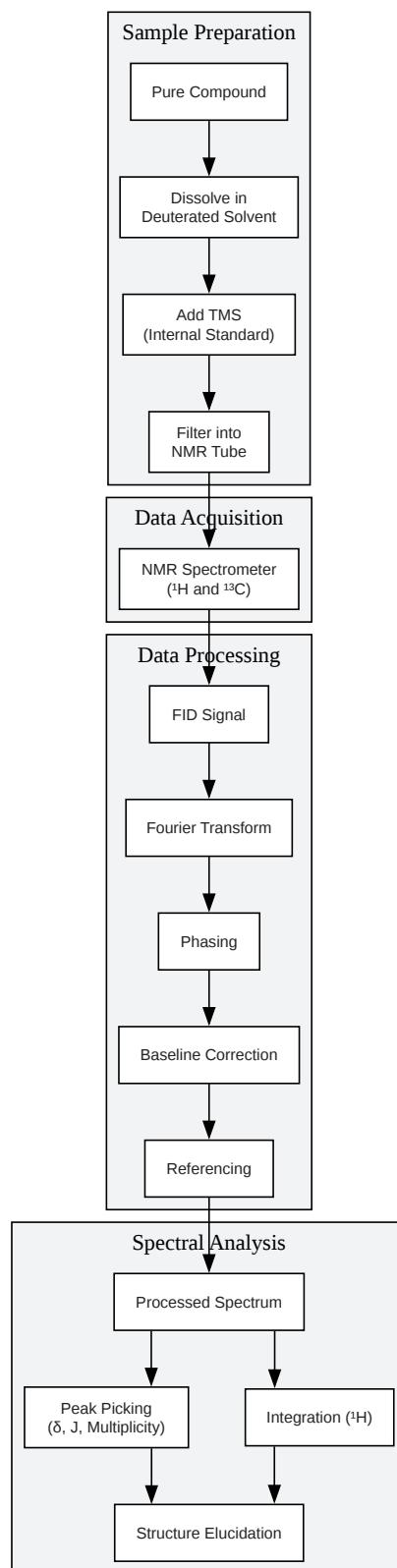
- Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
- Number of Scans: 1024 to 4096 scans are often required due to the low natural abundance of ^{13}C .
- Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range of 0-200 ppm is standard for most organic molecules.

Data Processing

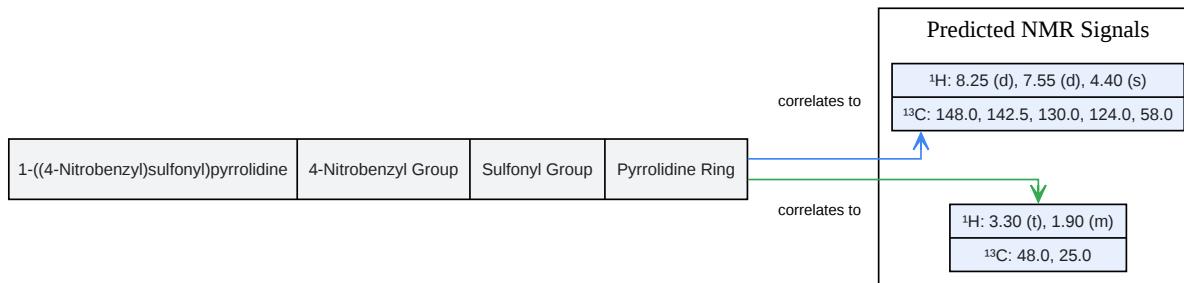
- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
- Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ^1H and ^{13}C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.
- Integration: For ^1H NMR, integrate the area under each peak to determine the relative number of protons.
- Peak Picking: Identify the chemical shift of each peak. For ^1H NMR, also determine the multiplicity and measure the coupling constants (J-values) in Hertz.

Visualizations

The following diagrams illustrate the logical workflow for the NMR analysis and the structural assignment of **1-((4-Nitrobenzyl)sulfonyl)pyrrolidine**.

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NMR Analysis Workflow



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Structural Moiety and Predicted NMR Signal Correlation

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